molecular formula C21H32N2O B6029500 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide

N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide

Cat. No. B6029500
M. Wt: 328.5 g/mol
InChI Key: KQSYXSBSVLWTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide, commonly known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-hydroxybutyrate (GHB), which has been used medically for the treatment of narcolepsy and alcoholism. CPP-109 has been found to have potential therapeutic applications in the treatment of addiction, particularly cocaine addiction.

Mechanism of Action

CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine. GABA is an inhibitory neurotransmitter that has been found to play a role in the reward pathway in the brain. By increasing GABA levels in the brain, CPP-109 reduces the activity of this reward pathway, which has been found to reduce cocaine use.
Biochemical and Physiological Effects:
CPP-109 has been found to have a number of biochemical and physiological effects. In particular, CPP-109 has been found to increase GABA levels in the brain, reduce the reinforcing effects of cocaine, and reduce cocaine use in animal models and human clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of CPP-109 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the reward pathway in the brain and for developing new treatments for addiction. One limitation of CPP-109 is that it has not been found to be effective in all individuals with addiction, and more research is needed to identify the factors that influence its effectiveness.

Future Directions

There are a number of future directions for research on CPP-109. One area of research is to identify the factors that influence its effectiveness in reducing cocaine use. Another area of research is to explore its potential therapeutic applications in the treatment of other addictions, such as alcohol and opioid addiction. Finally, research is needed to identify potential side effects of CPP-109 and to develop new compounds that are more effective and have fewer side effects.

Synthesis Methods

CPP-109 can be synthesized through a multi-step process starting with the reaction of γ-butyrolactone with methylamine to form N-methyl-γ-butyrolactam. This compound is then reacted with 3-phenylpropylamine to form N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. Finally, this compound is reacted with cyclopentanecarboxylic acid chloride to form CPP-109.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction. In particular, CPP-109 has been found to be effective in reducing cocaine use in animal models and in human clinical trials. CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine.

properties

IUPAC Name

N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-22(21(24)19-12-5-6-13-19)20-14-8-16-23(17-20)15-7-11-18-9-3-2-4-10-18/h2-4,9-10,19-20H,5-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSYXSBSVLWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.